molecular formula C17H15ClN2O4S2 B2517083 2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile CAS No. 1448069-64-4

2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile

Cat. No. B2517083
M. Wt: 410.89
InChI Key: JDPHENQVBGXSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile" is a complex molecule that appears to be related to a family of pyrrolidine derivatives with potential applications in various fields, including medicinal chemistry and materials science. The presence of sulfonyl groups and a chlorophenyl ring suggests that this compound could exhibit interesting chemical and physical properties, as well as biological activity .

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multi-component reactions or acid-catalyzed reactions with phenols. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Another related compound, 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, was used in an acid-catalyzed reaction with phenols to produce new 1-(arylsulfonyl)pyrrolidines . These methods suggest that the synthesis of the compound might also involve similar strategies, potentially utilizing sulfonyl chloride precursors and pyrrolidine scaffolds under catalytic conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Theoretical studies, such as density functional theory (DFT) calculations, have been performed to predict spectral and geometrical data, showing high correlations with experimental data . The molecule of a related compound, 3-[2-(4-Chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one, contains nearly planar segments, with the sulfonyl plane inclined at specific angles to other parts of the molecule . These findings suggest that the compound may also exhibit a complex geometry with specific orientations of its functional groups.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can be influenced by the presence of sulfonyl groups and chlorophenyl rings. For example, the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols indicates that sulfonyl groups can participate in the formation of new bonds under mild conditions . Additionally, the stereoselective behavior of a functional diltiazem analogue, which is a pyrrolidine derivative, has been studied, showing that the presence of a stereocenter can lead to different biological activities for each enantiomer . This suggests that the compound may also exhibit stereoselectivity and could undergo reactions that are sensitive to the configuration of its stereocenters.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be quite diverse. The electrochemical study of a penta-substituted pyrrole derivative showed good inhibition efficiency on steel surfaces, indicating potential applications as corrosion inhibitors . The stereoselective behavior of pyrrolidine derivatives also suggests that they could have specific binding properties to biological targets, such as L-type calcium channels . The presence of sulfonyl and chlorophenyl groups could also affect the solubility, stability, and overall reactivity of the compound. These properties would be crucial for any potential applications in pharmaceuticals or materials science.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile plays a crucial role in the synthesis of various heterocyclic and aromatic compounds. It is instrumental in creating pyrrolidines, a process that mimics a 1,3-dipolar cycloaddition but proceeds through distinct steps involving γ-chlorocarbanions reacting with electron-deficient formal imines to produce substituted pyrrolidines (Mąkosza & Judka, 2005). Additionally, it facilitates the synthesis of transparent aromatic polyimides with high refractive indices, showcasing its utility in material science for creating compounds with specific optical properties (Tapaswi et al., 2015).

Application in Crystal Structure Analysis and Molecular Interactions

The compound is also pivotal in exploring molecular interactions and crystal structures, as evident in studies involving aminopyrimidine sulfonate/carboxylate interactions. These studies provide insights into the hydrogen-bonded bimolecular ring motifs, R22(8), highlighting the compound's role in understanding molecular assembly and interactions (Balasubramani et al., 2007).

Photophysical Properties and Frontier Orbitals

Research on α,β-unsaturated acrylonitrile derivatives, featuring electron-donor moieties, demonstrates the compound's significance in studying photophysical properties and frontier orbitals. Such studies are crucial for developing organic electronic devices, as they delve into the effects of molecular structure and solvent polarity on self-assembly behaviors and electronic properties (Percino et al., 2016).

Catalytic and Synthetic Applications

Further applications are seen in catalysis and synthesis, where compounds like 2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile are essential. For example, methyloxorhenium(V) complexes with tridentate ligands demonstrate the compound's role in oxidation reactions, contributing to the understanding of catalytic processes and reaction mechanisms (Shan et al., 2003).

properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S2/c18-14-5-7-15(8-6-14)25(21,22)16-9-10-20(12-16)26(23,24)17-4-2-1-3-13(17)11-19/h1-8,16H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPHENQVBGXSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.